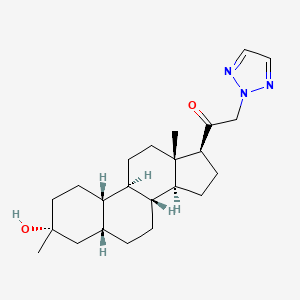

SGE-516

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H35N3O2 |

|---|---|

Molecular Weight |

385.5 g/mol |

IUPAC Name |

1-[(3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-3,13-dimethyl-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-(triazol-2-yl)ethanone |

InChI |

InChI=1S/C23H35N3O2/c1-22(28)9-7-16-15(13-22)3-4-18-17(16)8-10-23(2)19(18)5-6-20(23)21(27)14-26-24-11-12-25-26/h11-12,15-20,28H,3-10,13-14H2,1-2H3/t15-,16+,17-,18-,19+,20-,22-,23+/m1/s1 |

InChI Key |

NNHRCSJWUBQYQV-YHWBJDLNSA-N |

Isomeric SMILES |

C[C@]1(CC[C@H]2[C@@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)CN5N=CC=N5)C)O |

Canonical SMILES |

CC1(CCC2C(C1)CCC3C2CCC4(C3CCC4C(=O)CN5N=CC=N5)C)O |

Origin of Product |

United States |

Foundational & Exploratory

SGE-516: A Technical Guide to its Mechanism of Action on GABA-A Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

SGE-516 is a novel, synthetic neuroactive steroid that acts as a potent positive allosteric modulator (PAM) of γ-aminobutyric acid type A (GABA-A) receptors.[1][2][3][4][5][6][7] Its unique dual mechanism of action, targeting both synaptic and extrasynaptic receptors, distinguishes it from traditional GABAergic modulators like benzodiazepines and offers a promising avenue for the treatment of various neurological disorders, including refractory epilepsy.[1][5][8] This technical guide provides an in-depth analysis of the molecular mechanisms, quantitative pharmacology, and key experimental methodologies used to characterize the interaction of this compound with GABA-A receptors.

Introduction: The GABA-A Receptor and the Role of this compound

The GABA-A receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system. It is a pentameric ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. The diverse subunit composition of GABA-A receptors gives rise to distinct receptor subtypes with specific pharmacological properties and physiological roles.

Broadly, GABA-A receptors can be categorized as:

-

Synaptic receptors: Typically contain α1-3 and γ subunits and are responsible for phasic (transient) inhibition in response to synaptic GABA release.

-

Extrasynaptic receptors: Often contain α4, α6, and δ subunits, exhibit a high affinity for GABA, and mediate tonic (persistent) inhibition by responding to ambient GABA concentrations.

This compound is a synthetic analog of the endogenous neuroactive steroid allopregnanolone. It has been specifically designed to be a potent and selective PAM of both synaptic (γ-containing) and extrasynaptic (δ-containing) GABA-A receptors.[1] This broad-spectrum activity is a key differentiator from benzodiazepines, which primarily target synaptic receptors containing a γ subunit.[1]

Dual Mechanism of Action

This compound enhances GABAergic inhibition through two distinct but complementary mechanisms:

2.1. Direct Positive Allosteric Modulation:

Like other neuroactive steroids, this compound binds to allosteric sites on the GABA-A receptor, distinct from the GABA binding site. This binding potentiates the effect of GABA by increasing the probability and/or duration of channel opening in the presence of the agonist. This direct modulation enhances both phasic and tonic inhibition.

2.2. Metabotropic Regulation of Receptor Trafficking:

A key and novel aspect of this compound's mechanism is its ability to induce a sustained increase in the surface expression of extrasynaptic GABA-A receptors.[2] This occurs through a metabotropic signaling pathway involving Protein Kinase C (PKC).[2][9] This sustained, non-canonical activity leads to a long-lasting enhancement of tonic inhibition.[2]

Quantitative Pharmacology

The following table summarizes the known quantitative data for this compound's activity on GABA-A receptors. Data has been compiled from in vitro electrophysiological studies.

| Receptor Subtype | Assay Type | Parameter | Value | Reference |

| α4β3δ | Whole-cell patch clamp on CHO cells | EC50 | 240 nM | [Mentioned in commercial product description, primary source needed] |

| Synaptic (γ-containing) | In vitro neuronal firing rate assays | Activity | Dose-dependent reduction | [1] |

| Extrasynaptic (δ-containing) | In vitro neuronal firing rate assays | Activity | Dose-dependent reduction | [1] |

Note: Further quantitative data on a wider range of specific synaptic receptor subtypes (e.g., α1β2γ2, α2β3γ2) are needed for a more complete profile.

Signaling Pathways and Experimental Workflows

4.1. This compound Signaling Pathway at Extrasynaptic GABA-A Receptors

Caption: this compound's metabotropic signaling pathway enhancing tonic inhibition.

4.2. Experimental Workflow: In Vitro Electrophysiology

Caption: Workflow for determining this compound potency using whole-cell patch clamp.

4.3. Experimental Workflow: In Vivo Seizure Models

Caption: General workflow for assessing the anticonvulsant efficacy of this compound.

Detailed Experimental Protocols

5.1. In Vitro Electrophysiology (Whole-Cell Patch Clamp)

-

Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured and transiently transfected with cDNAs encoding the desired human GABA-A receptor subunits (e.g., α4, β3, δ for extrasynaptic receptors; α1, β2, γ2 for synaptic receptors) using a suitable transfection reagent.

-

Recording Conditions: Whole-cell voltage-clamp recordings are performed 24-48 hours post-transfection. The extracellular solution typically contains (in mM): 145 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The intracellular solution for the recording pipette contains (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, and 0.2 Na-GTP, adjusted to pH 7.2.

-

Drug Application: GABA at a concentration that elicits a submaximal response (e.g., EC10-EC20) is applied to establish a baseline current. This compound is then co-applied with GABA at increasing concentrations to determine its potentiating effect. A rapid solution exchange system is used for drug application.

-

Data Analysis: The potentiation of the GABA-evoked current by this compound is measured. Concentration-response curves are generated, and the EC50 (the concentration of this compound that produces 50% of its maximal effect) and the maximum potentiation are calculated.

5.2. In Vivo Anticonvulsant Models

-

Animals: Adult male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley) are used. Animals are housed under standard laboratory conditions with ad libitum access to food and water.

-

Drug Administration: this compound is typically dissolved in a vehicle such as 2-hydroxypropyl-β-cyclodextrin and administered via intraperitoneal (IP) injection at various doses.

-

Pentylenetetrazol (PTZ)-Induced Seizure Model:

-

This compound or vehicle is administered 30-60 minutes prior to the administration of a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous).

-

Animals are observed for the onset of clonic and tonic-clonic seizures for a period of 30 minutes.

-

The latency to seizure onset and the percentage of animals protected from seizures are recorded.

-

-

6Hz Psychomotor Seizure Model:

-

This compound or vehicle is administered 30-60 minutes prior to the delivery of a 6Hz electrical stimulus (e.g., 32 mA, 0.2 ms (B15284909) pulse width, 3 s duration) via corneal electrodes.

-

Animals are observed for the presence or absence of seizure activity (e.g., stun, forelimb clonus, twitching).

-

The percentage of animals protected from seizures is determined.

-

-

Dravet Syndrome Mouse Model (Scn1a+/-):

-

Data Analysis: The effective dose 50 (ED50), the dose at which 50% of the animals are protected from seizures, is calculated for each model to quantify the anticonvulsant potency of this compound.

Conclusion

This compound represents a significant advancement in the field of GABAergic modulation. Its dual mechanism of action, combining direct positive allosteric modulation of both synaptic and extrasynaptic GABA-A receptors with a novel metabotropic pathway that enhances the surface expression of extrasynaptic receptors, provides a multi-faceted approach to increasing inhibitory tone in the CNS. The preclinical data demonstrate its potent anticonvulsant effects in a variety of models, including those resistant to traditional therapies. Further research to fully elucidate the quantitative pharmacology of this compound across all major GABA-A receptor subtypes and to further explore the intricacies of its PKC-dependent signaling pathway will be crucial in realizing its full therapeutic potential for patients with epilepsy and other neurological disorders.

References

- 1. Anticonvulsant profile of the neuroactive steroid, this compound, in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Endogenous and synthetic neuroactive steroids evoke sustained increases in the efficacy of GABAergic inhibition via a protein kinase C-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroactive Steroids. 1. Positive Allosteric Modulators of the (γ-Aminobutyric Acid)A Receptor: Structure-Activity Relationships of Heterocyclic Substitution at C-21 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The synthetic neuroactive steroid this compound reduces status epilepticus and neuronal cell death in a rat model of soman intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The synthetic neuroactive steroid this compound reduces seizure burden and improves survival in a Dravet syndrome mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. deepdyve.com [deepdyve.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The Positive Allosteric Modulator of α2/3-Containing GABAA Receptors, KRM-II-81, Is Active in Pharmaco-Resistant Models of Epilepsy and Reduces Hyperexcitability after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. files01.core.ac.uk [files01.core.ac.uk]

The Pharmacology of SGE-516: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SGE-516 is a novel, synthetic neuroactive steroid engineered as a potent positive allosteric modulator of both synaptic and extrasynaptic γ-aminobutyric acid type A (GABAA) receptors.[1][2][3] Preclinical evidence demonstrates its robust anticonvulsant activity across a range of animal models, suggesting its potential as a therapeutic agent for epilepsy and other neurological disorders characterized by neuronal hyperexcitability.[2][4][5] This document provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols from key preclinical studies.

Mechanism of Action

This compound exerts its primary pharmacological effect by binding to allosteric sites on GABAA receptors, enhancing the inhibitory effects of the endogenous neurotransmitter GABA.[1][3] Unlike benzodiazepines, which primarily modulate synaptic γ-subunit-containing GABAA receptors, this compound potentiates a broader range of GABAA receptor subtypes, including the extrasynaptic δ-subunit-containing receptors responsible for tonic inhibition.[2][5] This broad activity profile may contribute to its potent anticonvulsant effects, particularly in benzodiazepine-resistant conditions.[4]

In addition to its direct allosteric modulation, emerging evidence suggests a novel metabotropic mechanism of action for this compound. In vitro studies have shown that this compound can induce a sustained enhancement of GABAergic inhibition by promoting the surface expression of extrasynaptic GABAA receptors through a protein kinase C (PKC)-dependent pathway. This trafficking of receptors to the neuronal membrane may lead to a lasting increase in tonic inhibitory currents.

Signaling Pathway for Allosteric Modulation

The canonical signaling pathway for this compound's primary mechanism of action is the potentiation of GABA-mediated chloride ion influx through the GABAA receptor channel.

Caption: Allosteric modulation of the GABAA receptor by this compound.

Quantitative Pharmacology

The following tables summarize the available quantitative data for this compound from preclinical studies.

Table 1: In Vitro Pharmacology

| Parameter | Receptor Subtype | Value | Assay Description |

| EC50 | α4β3δ | 240 nM | Positive allosteric modulation of recombinant human GABAA receptors expressed in CHO cells, assessed as potentiation of GABA-induced channel current.[1] |

Table 2: In Vivo Pharmacology & Pharmacokinetics

| Parameter | Animal Model | Dosing Regimen | Value | Endpoint |

| Effective Dose | Mouse (Dravet Syndrome Model) | 3 mg/kg, IP (single dose) | Significant protection | Protection against hyperthermia-induced seizures.[1] |

| Effective Dose | Rat (Soman-Induced Status Epilepticus) | 5.6, 7.5, and 10 mg/kg, IP | Significant reduction | Reduction in electrographic seizure activity.[4] |

| Chronic Effective Dose | Mouse (Dravet Syndrome Model) | 40 mg/kg/day (in chow) | Significantly improved survival | Increased survival rate in Scn1a+/- mice.[2] |

| Chronic Effective Dose | Mouse (Dravet Syndrome Model) | 120 mg/kg/day (in chow) | Completely prevented premature lethality | Prevention of premature death in Scn1a+/- mice.[2] |

| Plasma Exposure | Mouse | Not specified | ~80 ng/mL | Plasma levels associated with anticonvulsant activity in acute seizure models. |

Experimental Protocols

In Vitro Electrophysiology: Potentiation of GABA-Induced Currents

Objective: To determine the potency of this compound in modulating GABAA receptor function.

Methodology:

-

Cell Culture and Transfection: Chinese Hamster Ovary (CHO) cells are cultured and transiently transfected with cDNAs encoding the desired human GABAA receptor subunits (e.g., α4, β3, δ).

-

Electrophysiological Recording: Whole-cell patch-clamp recordings are performed on transfected cells. Cells are voltage-clamped at a holding potential of -60 mV.

-

Drug Application: A baseline GABA-evoked current is established by applying a sub-maximal concentration of GABA (e.g., EC20). This compound is then co-applied with GABA at varying concentrations to determine its modulatory effect.

-

Data Analysis: The potentiation of the GABA-evoked current by this compound is measured, and concentration-response curves are generated to calculate the EC50 value.

Caption: Workflow for in vitro electrophysiological assessment of this compound.

In Vivo Anticonvulsant Activity: Dravet Syndrome Mouse Model

Objective: To evaluate the efficacy of this compound in a genetic model of epilepsy.[2]

Methodology:

-

Animal Model: Scn1a+/- mice, which recapitulate many features of Dravet syndrome, are used.

-

Hyperthermia-Induced Seizure Protocol (Acute Dosing):

-

This compound (e.g., 3 mg/kg) or vehicle is administered via intraperitoneal (IP) injection.

-

After a set pre-treatment time (e.g., 30 minutes), mice are subjected to a controlled increase in body temperature until a seizure is induced or a cut-off temperature is reached.

-

The temperature at which seizures occur and the percentage of seizure-free animals are recorded.

-

-

Chronic Dosing and Survival Study:

-

Mice are fed a diet containing this compound at specified concentrations (e.g., 40 or 120 mg/kg/day).

-

Spontaneous seizure frequency is monitored via video-EEG.

-

Survival rates are recorded over a defined period.

-

-

Data Analysis: Statistical analysis is performed to compare seizure thresholds, seizure frequency, and survival rates between this compound-treated and control groups.

Caption: Experimental workflow for assessing this compound in a Dravet syndrome mouse model.

Summary and Future Directions

This compound is a promising neuroactive steroid with a dual mechanism of action that enhances GABAergic inhibition. Its potent anticonvulsant effects in preclinical models, including those resistant to standard-of-care therapies, highlight its potential as a novel treatment for epilepsy. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profile in humans, and to explore its therapeutic utility in other neurological and psychiatric disorders. Clinical trials will be essential to determine the safety and efficacy of this compound in patient populations.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. The synthetic neuroactive steroid this compound reduces seizure burden and improves survival in a Dravet syndrome mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The synthetic neuroactive steroid this compound reduces status epilepticus and neuronal cell death in a rat model of soman intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticonvulsant profile of the neuroactive steroid, this compound, in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Analysis of the Neuroactivity of SGE-516 and Allopregnanolone

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Neuroactive steroids are potent modulators of neuronal excitability, playing crucial roles in both physiological and pathological states. Allopregnanolone (B1667786), an endogenous metabolite of progesterone, is a well-characterized positive allosteric modulator of γ-aminobutyric acid type A (GABA-A) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. Its therapeutic potential is, however, limited by poor oral bioavailability. SGE-516 is a synthetic analog of allopregnanolone, developed to overcome this limitation while retaining the potent neuroactive properties of the parent compound. This technical guide provides a comprehensive comparison of the neuroactivity of this compound and allopregnanolone, focusing on their mechanism of action, potency, and effects in preclinical models of neurological disorders.

Mechanism of Action: Positive Allosteric Modulation of GABA-A Receptors

Both this compound and allopregnanolone exert their primary neuroactive effects by acting as potent positive allosteric modulators of GABA-A receptors.[1][2][3] They bind to a site on the receptor distinct from the GABA binding site, enhancing the receptor's response to GABA.[4] This potentiation of GABAergic inhibition leads to a dampening of neuronal excitability, which underlies their anticonvulsant, anxiolytic, and sedative properties.

A key aspect of their mechanism is their ability to modulate both synaptic and extrasynaptic GABA-A receptors.[2] Synaptic receptors are responsible for phasic inhibition, the rapid, transient inhibitory signals between neurons. Extrasynaptic receptors, often containing δ subunits, mediate tonic inhibition, a persistent inhibitory tone that regulates the overall excitability of a neuron.[4] The ability of this compound and allopregnanolone to enhance both forms of inhibition contributes to their broad therapeutic potential.

Signaling Pathway Diagram

Caption: Allosteric modulation of the GABA-A receptor.

Quantitative Comparison of Potency

Direct comparative studies providing EC50 values for this compound and allopregnanolone under identical experimental conditions are limited in the public domain. However, data from separate studies offer insights into their respective potencies.

| Compound | Receptor Subtype | Cell Type | EC50 for GABA Potentiation | Reference |

| This compound | α4β3δ | CHO Cells | 240 nM | [2] |

| Allopregnanolone | Endogenous | Rat Dentate Gyrus Cells | 12.9 ± 2.3 nM | [5] |

Note: These values should be interpreted with caution due to the different experimental systems used. The data suggests that allopregnanolone is highly potent in native neuronal preparations. The potency of this compound in a recombinant system highlights its significant activity at extrasynaptic-like GABA-A receptors.

Preclinical Efficacy in Animal Models

Both this compound and allopregnanolone have demonstrated robust anticonvulsant and neuroprotective effects in a variety of animal models.

Anticonvulsant Activity

| Model | Species | Compound | Dose | Effect | Reference |

| Pentylenetetrazol (PTZ)-induced seizures | Mouse | This compound | Not specified | Protection against acute seizures | [6] |

| 6-Hz psychomotor seizures | Mouse | This compound | Not specified | Protection against acute seizures | [6] |

| Soman-induced status epilepticus | Rat | This compound | 5.6, 7.5, 10 mg/kg (IP) | Significant reduction in seizure activity and neuronal cell death | [7] |

Experimental Protocols

This model is used to screen for drugs effective against generalized seizures.

-

Animals: Adult male mice (e.g., C57BL/6) are used.

-

Drug Administration: this compound or allopregnanolone is administered intraperitoneally (IP) at various doses. A vehicle control group is also included.

-

Seizure Induction: After a predetermined pretreatment time (e.g., 30 minutes), a convulsive dose of PTZ (e.g., 60-85 mg/kg) is administered subcutaneously or intraperitoneally.[8][9][10]

-

Observation: Animals are observed for a set period (e.g., 30 minutes) for the occurrence of seizures, typically characterized by clonic and tonic-clonic convulsions. The latency to the first seizure and the seizure severity are recorded. Protection is defined as the absence of a generalized seizure.

Caption: Workflow for the PTZ-induced seizure model.

This model is considered a model of therapy-resistant partial seizures.

-

Animals: Adult male mice (e.g., CF-1) are used.

-

Drug Administration: Test compounds are administered as described for the PTZ model.

-

Seizure Induction: A 6-Hz electrical stimulus (e.g., 32 or 44 mA, 0.2 ms (B15284909) pulse width, 3 s duration) is delivered via corneal electrodes.[1][11][12]

-

Observation: Animals are observed for a short period (e.g., 2 minutes) for the presence of a psychomotor seizure, characterized by a "stunned" posture, forelimb clonus, and twitching of the vibrissae.[12] Protection is defined as the absence of these seizure behaviors.

Caption: Workflow for the 6-Hz psychomotor seizure model.

Advanced Mechanisms: Regulation of GABA-A Receptor Trafficking

Beyond direct allosteric modulation, both this compound and allopregnanolone have been shown to induce a sustained increase in the surface expression of extrasynaptic GABA-A receptors. This effect is mediated by a protein kinase C (PKC)-dependent mechanism.[13][14][15][16] This trafficking of receptors to the neuronal membrane can lead to a long-lasting enhancement of tonic inhibition, suggesting that these compounds may have disease-modifying potential in addition to their symptomatic effects.

Signaling Pathway for Receptor Trafficking

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Tolerance to allopregnanolone with focus on the GABA-A receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Allopregnanolone: From molecular pathophysiology to therapeutics. A historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diminished allopregnanolone enhancement of GABAA receptor currents in a rat model of chronic temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticonvulsant profile of the neuroactive steroid, this compound, in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The synthetic neuroactive steroid this compound reduces status epilepticus and neuronal cell death in a rat model of soman intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]

- 9. meliordiscovery.com [meliordiscovery.com]

- 10. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 12. meliordiscovery.com [meliordiscovery.com]

- 13. Frontiers | PKCε and allopregnanolone: functional cross-talk at the GABAA receptor level [frontiersin.org]

- 14. Frontiers | Protein Kinase C-Dependent Effects of Neurosteroids on Synaptic GABAA Receptor Inhibition Require the δ-Subunit [frontiersin.org]

- 15. Protein Kinase C-Dependent Effects of Neurosteroids on Synaptic GABAA Receptor Inhibition Require the δ-Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Protein Kinase C-Dependent Effects of Neurosteroids on Synaptic GABAA Receptor Inhibition Require the δ-Subunit - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to SGE-516: A Novel Neuroactive Steroid Modulating GABA-A Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

SGE-516 is a synthetic neuroactive steroid that has garnered significant interest within the scientific community for its potent and selective positive allosteric modulation of both synaptic and extrasynaptic γ-aminobutyric acid type A (GABA-A) receptors.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. It details its mechanism of action, summarizes key quantitative data from preclinical studies, and outlines relevant experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound and related neuroactive steroids.

Chemical Structure and Properties

This compound is a complex heterocyclic organic molecule with a steroid backbone. Its systematic IUPAC name and other key identifiers are provided below.

Chemical Structure:

Although a definitive 2D structure image for this compound is not publicly available in the reviewed literature, its chemical identity is established through its molecular formula and CAS number.

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₂₃H₃₅N₃O | [2] |

| Molecular Weight | 385.54 g/mol | [2] |

| CAS Number | 1430064-74-6 | [2] |

| Appearance | Not specified | |

| Solubility | Soluble in 2% 2-Hydroxypropyl-β-cyclodextrin (HPBCD) for in vivo administration. | [5] |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| pKa | Not specified |

Table 1: Physicochemical Properties of this compound

Mechanism of Action: Modulation of GABA-A Receptor Signaling

This compound exerts its pharmacological effects through the positive allosteric modulation of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[1][7] Unlike benzodiazepines, which primarily target synaptic GABA-A receptors, this compound modulates both synaptic and extrasynaptic receptor subtypes.[3][4][5][6] This broader activity profile may contribute to its distinct therapeutic potential.

The binding of GABA to its receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and a reduction in neuronal excitability. This compound binds to a site on the GABA-A receptor distinct from the GABA binding site and enhances the effect of GABA, leading to an increased frequency or duration of channel opening.[7] This potentiation of GABAergic inhibition underlies the anticonvulsant and other central nervous system effects of this compound.

Recent studies suggest that neurosteroids like this compound may also have a metabotropic mechanism of action, promoting the trafficking and cell surface expression of GABA-A receptors, which could lead to more sustained therapeutic effects.

References

- 1. Anticonvulsant profile of the neuroactive steroid, this compound, in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. The synthetic neuroactive steroid this compound reduces status epilepticus and neuronal cell death in a rat model of soman intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. deepdyve.com [deepdyve.com]

- 6. The synthetic neuroactive steroid this compound reduces seizure burden and improves survival in a Dravet syndrome mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GABAA receptor - Wikipedia [en.wikipedia.org]

Preclinical Profile of SGE-516: A Novel Neuroactive Steroid for Epilepsy

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary: SGE-516 is a synthetic, next-generation neuroactive steroid designed for chronic oral administration with a promising preclinical profile for the treatment of epilepsy. As a potent positive allosteric modulator of both synaptic and extrasynaptic γ-aminobutyric acid type A (GABAA) receptors, this compound offers a differentiated mechanism of action compared to traditional benzodiazepines.[1][2] Preclinical studies have demonstrated its broad anticonvulsant activity in a variety of in vitro and in vivo models, including those for refractory seizures and rare epileptic encephalopathies like Dravet syndrome. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, efficacy in various epilepsy models, and detailed experimental protocols.

Mechanism of Action

This compound is a positive allosteric modulator of both γ- and δ-containing GABAA receptors.[1] This broad activity allows it to enhance both phasic (synaptic) and tonic (extrasynaptic) inhibition in the central nervous system.[2][3] Unlike benzodiazepines, which primarily target γ-subunit containing synaptic GABAA receptors, the ability of this compound to also modulate δ-containing extrasynaptic receptors may contribute to its potent and broad-spectrum anticonvulsant effects.[1][4] Furthermore, preclinical research suggests that this compound, similar to the endogenous neuroactive steroid allopregnanolone, can induce a sustained increase in the efficacy of GABAergic inhibition by promoting the surface expression of extrasynaptic GABAA receptors through a protein kinase C-dependent mechanism.[3]

References

SGE-516: A Positive Allosteric Modulator of GABA-A Receptors - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SGE-516 is a synthetic neuroactive steroid that acts as a potent positive allosteric modulator (PAM) of both synaptic and extrasynaptic γ-aminobutyric acid type A (GABA-A) receptors.[1] Its broad-spectrum activity on GABA-A receptor subtypes differentiates it from other modulators like benzodiazepines, which exhibit more selective actions.[2] Preclinical studies have demonstrated the anticonvulsant properties of this compound in a variety of animal models, suggesting its therapeutic potential for epilepsy and other neurological disorders characterized by neuronal hyperexcitability. This technical guide provides a comprehensive overview of the core pharmacology of this compound, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols.

Introduction: The Role of GABA-A Receptor Modulation

The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system. Its activation by GABA leads to an influx of chloride ions, hyperpolarizing the neuron and reducing the likelihood of an action potential. Positive allosteric modulators of the GABA-A receptor, such as this compound, do not bind to the GABA binding site but to a distinct allosteric site. This binding potentiates the effect of GABA, increasing the frequency or duration of channel opening and thereby enhancing inhibitory signaling. This mechanism is a key strategy in the development of therapeutics for conditions involving excessive neuronal firing, such as epilepsy.

Mechanism of Action of this compound

This compound is a neuroactive steroid that positively modulates both synaptic and extrasynaptic GABA-A receptors.[1] Unlike benzodiazepines, which primarily target γ-subunit-containing synaptic receptors, this compound also modulates δ-subunit-containing extrasynaptic receptors.[2] This broader activity profile may contribute to its potent anticonvulsant effects. By enhancing the action of GABA, this compound increases the inhibitory tone in the brain, which helps to control and prevent the excessive neuronal firing that characterizes seizures.

Signaling Pathway of GABA-A Receptor Modulation by this compound

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Effects of SGE-516 on Synaptic and Extrasynaptic Receptors

This technical guide provides a comprehensive overview of the neuroactive steroid this compound and its modulatory effects on synaptic and extrasynaptic γ-aminobutyric acid type A (GABA-A) receptors. The information presented herein is compiled from preclinical studies and is intended to inform researchers, scientists, and professionals involved in drug development.

This compound is a synthetic neuroactive steroid that acts as a potent positive allosteric modulator of both synaptic and extrasynaptic GABA-A receptors.[1][2][3] Its broad-spectrum activity offers a differentiated mechanism of action compared to benzodiazepines, which primarily target synaptic GABA-A receptors containing γ subunits.[2][3][4] this compound's ability to modulate a wider range of GABA-A receptor subtypes, including those containing δ subunits which are often located extrasynaptically, contributes to its potential therapeutic effects in conditions characterized by neuronal hyperexcitability.[4][5]

The primary mechanism of action for this compound involves the positive allosteric modulation of GABA-A receptors.[6] This means that this compound binds to a site on the receptor that is distinct from the GABA binding site and enhances the effect of GABA when it binds to the receptor. This enhancement leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and a reduction in neuronal excitability.

A key aspect of this compound's mechanism is its activity at both synaptic and extrasynaptic GABA-A receptors.[1] Synaptic GABA-A receptors are involved in phasic inhibition, which is the rapid, transient inhibition that occurs in response to the release of GABA into the synaptic cleft.[5] Extrasynaptic GABA-A receptors, on the other hand, are responsible for tonic inhibition, a persistent, low-level inhibition that is generated in response to ambient levels of GABA in the extracellular space.[5][7]

Preclinical studies have demonstrated the anticonvulsant and neuroprotective effects of this compound in a variety of animal models. These studies provide quantitative data on the effective doses of this compound in these models.

| Animal Model | Dosing Regimen | Observed Effects |

| Hyperthermia-induced seizures in mice | 3 mg/kg (intraperitoneal, single dose) | Protective effect against seizures.[1] |

| Soman-intoxication model of status epilepticus in rats | 5.6, 7.5, and 10 mg/kg (intraperitoneal) | Significantly reduced electrographic seizure activity and neuronal cell death.[6] |

| Dravet syndrome mouse model | 40 mg/kg/day and 120 mg/kg/day (in chow) | 40 mg/kg/day significantly improved survival; 120 mg/kg/day completely prevented premature lethality and significantly reduced daily seizure frequency.[8] |

The following are detailed methodologies for key experiments that have been cited in the study of this compound and other GABA-A receptor modulators.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp

This technique is used to measure the effect of this compound on GABA-evoked currents in individual neurons or in cells expressing specific GABA-A receptor subtypes.[9]

-

Cell Preparation: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells are transfected with the cDNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2 for synaptic-like receptors; α4, β3, δ for extrasynaptic-like receptors). The cells are then cultured on glass coverslips for 24-48 hours.[9]

-

Recording Setup: A coverslip with the cells is placed in a recording chamber on a microscope stage and is continuously perfused with an external solution. A glass micropipette with a tip diameter of ~1 µm, filled with an internal solution, is used as the recording electrode.[9]

-

Whole-Cell Configuration: The micropipette is brought into contact with the cell membrane, and a high-resistance seal (a "giga-seal") is formed with gentle suction. A brief pulse of suction is then applied to rupture the cell membrane under the pipette tip, achieving the whole-cell recording configuration. The neuron's membrane potential is then clamped at a holding potential, typically -60 mV.[9]

-

Drug Application: A rapid solution exchange system is used to apply a low concentration of GABA (EC10-EC20) to establish a baseline current. This compound is then co-applied with GABA at various concentrations to determine its modulatory effect.[9]

-

Data Analysis: The peak amplitude of the GABA-evoked current in the absence and presence of this compound is measured. The percentage of potentiation is calculated, and a concentration-response curve is generated to determine the EC50 (the concentration of this compound that produces 50% of its maximal effect).[9]

In Vivo Seizure Models

Animal models are crucial for evaluating the anticonvulsant efficacy of compounds like this compound.

-

Dravet Syndrome Mouse Model: Scn1a+/- mice, which recapitulate many features of Dravet syndrome, are used. This compound is administered in the diet at specified doses (e.g., 40 mg/kg/day and 120 mg/kg/day).[8]

-

Seizure Monitoring: Seizure activity is monitored and recorded. In the Dravet syndrome model, spontaneous seizures and hyperthermia-induced seizures are assessed. Survival rates are also monitored over a defined period.[8]

-

Data Analysis: The frequency and duration of seizures are quantified and compared between the this compound treated group and a control group. Statistical analyses are performed to determine the significance of any observed differences.[8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for its characterization.

Caption: Signaling pathway of this compound at extrasynaptic GABA-A receptors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. deepdyve.com [deepdyve.com]

- 3. The synthetic neuroactive steroid this compound reduces seizure burden and improves survival in a Dravet syndrome mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticonvulsant profile of the neuroactive steroid, this compound, in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Distinct roles of synaptic and extrasynaptic GABAAreceptors in striatal inhibition dynamics [frontiersin.org]

- 6. The synthetic neuroactive steroid this compound reduces status epilepticus and neuronal cell death in a rat model of soman intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Investor Relations – Supernus [supernus.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

The Discovery and Development of SGE-516: A Novel Neuroactive Steroid for Seizure Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SGE-516 is a synthetic neuroactive steroid that acts as a potent positive allosteric modulator of both synaptic and extrasynaptic γ-aminobutyric acid type A (GABAA) receptors. This technical guide provides a comprehensive overview of the discovery, preclinical development, and mechanism of action of this compound. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of neuroactive steroids in the treatment of epilepsy and other neurological disorders. This document summarizes key quantitative data from preclinical studies in structured tables, details the experimental protocols for pivotal assays, and provides visualizations of its mechanism of action and development workflow.

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. A significant portion of patients with epilepsy do not achieve adequate seizure control with currently available antiepileptic drugs, highlighting the urgent need for novel therapeutic agents with distinct mechanisms of action.

Neuroactive steroids, such as allopregnanolone, are endogenous modulators of the central nervous system that have demonstrated potent anticonvulsant properties. Their therapeutic potential, however, has been limited by poor oral bioavailability and unfavorable pharmacokinetic profiles. This compound was developed by Sage Therapeutics as a next-generation, orally bioavailable neuroactive steroid with an improved pharmacokinetic profile, designed to overcome the limitations of endogenous neuroactive steroids.

Discovery and Rationale

The development of this compound stemmed from the growing understanding of the role of GABAA receptor dysfunction in the pathophysiology of epilepsy. GABA is the primary inhibitory neurotransmitter in the brain, and its action is mediated through GABAA receptors. Positive allosteric modulation of these receptors enhances GABAergic inhibition, leading to a reduction in neuronal hyperexcitability and seizure activity.

Unlike benzodiazepines, which primarily target synaptic GABAA receptors containing γ subunits, neuroactive steroids like this compound modulate a broader range of GABAA receptor subtypes, including extrasynaptic δ-containing receptors. This broad-spectrum activity is believed to contribute to their potent and durable anticonvulsant effects. The discovery of this compound involved a lead optimization program aimed at identifying a synthetic neuroactive steroid with high potency for GABAA receptors and a pharmacokinetic profile suitable for oral administration in chronic treatment settings.

Mechanism of Action

This compound exerts its anticonvulsant effects through positive allosteric modulation of GABAA receptors. It binds to a site on the receptor distinct from the GABA binding site, increasing the receptor's affinity for GABA and prolonging the duration of channel opening in the presence of the neurotransmitter. This leads to an enhanced influx of chloride ions and hyperpolarization of the neuronal membrane, thereby reducing neuronal excitability.

In addition to this direct allosteric modulation, preclinical studies have suggested that this compound may also have a novel metabotropic mechanism of action. This involves the promotion of GABAA receptor trafficking to the neuronal surface, leading to a sustained increase in the number of functional receptors and a long-term enhancement of GABAergic tone.

Signaling Pathway of this compound at the GABAergic Synapse

Caption: this compound enhances GABAergic inhibition at the synapse.

Preclinical Pharmacology

The anticonvulsant activity of this compound has been evaluated in a range of in vitro and in vivo models of epilepsy.

In Vitro Electrophysiology

-

Objective: To determine the effect of this compound on neuronal firing and epileptiform activity.

-

Methodology: Whole-cell patch-clamp recordings were performed on cultured neurons. This compound was applied at various concentrations to assess its ability to modulate GABA-evoked currents and reduce spontaneous or induced epileptiform activity.

-

Results: this compound dose-dependently reduced neuronal firing rates and epileptiform activity in vitro.

In Vivo Seizure Models

This compound has demonstrated broad anticonvulsant efficacy in several rodent models of seizures and epilepsy.

| Model | Species | Administration Route | Key Findings | Reference |

| Pentylenetetrazol (PTZ)-induced Seizures | Mouse | Oral | Protected against clonic seizures | [1] |

| 6 Hz Psychomotor Seizures | Mouse | Oral | Protected against psychomotor seizures | [1] |

| Hyperthermia-induced Seizures (Dravet Syndrome Model) | Mouse | Intraperitoneal | Significantly increased the temperature threshold for seizures | [2] |

| Model | Species | Administration Route | Key Findings | Reference |

| Corneal Kindling | Mouse | Oral | Demonstrated anticonvulsant activity | [1] |

| Spontaneous Seizures (Dravet Syndrome Model) | Mouse | Oral (in chow) | Significantly reduced spontaneous seizure frequency and improved survival | [2] |

| Soman-induced Status Epilepticus | Rat | Intraperitoneal | Significantly reduced electrographic seizure activity | [3] |

Experimental Protocols

In Vivo Dravet Syndrome Mouse Model (Hyperthermia-induced Seizures)

-

Animal Model: Scn1a+/- mice, which recapitulate many features of Dravet syndrome.

-

Drug Administration: this compound was administered via intraperitoneal (IP) injection at doses of 0.1, 1, and 3 mg/kg.

-

Procedure: 45 minutes after drug administration, the core body temperature of the mice was slowly elevated. The temperature at which the first generalized tonic-clonic seizure occurred was recorded.

-

Endpoint: The primary endpoint was the temperature threshold for seizure induction. A significant increase in this threshold was indicative of anticonvulsant activity.

In Vivo Dravet Syndrome Mouse Model (Spontaneous Seizures and Survival)

-

Animal Model: Scn1a+/- mice.

-

Drug Administration: this compound was administered chronically in the chow at doses of 40 mg/kg/day and 120 mg/kg/day, starting at postnatal day 18.

-

Procedure: Mice were video-monitored for spontaneous seizures over a 60-hour period. Survival was monitored daily.

-

Endpoints: The primary endpoints were the frequency of spontaneous generalized tonic-clonic seizures and the overall survival rate.

In Vivo Soman-induced Status Epilepticus Rat Model

-

Animal Model: Adult male Sprague-Dawley rats implanted with EEG electrodes.

-

Seizure Induction: Status epilepticus was induced by the administration of the nerve agent soman (B1219632).

-

Drug Administration: this compound was administered via IP injection at doses of 5.6, 7.5, or 10 mg/kg at 20 or 40 minutes after the onset of status epilepticus.

-

Procedure: EEG was continuously recorded to monitor electrographic seizure activity.

-

Endpoint: The primary endpoint was the reduction in total seizure power in the EEG recordings.

Pharmacokinetics

Pharmacokinetic studies in preclinical species have demonstrated that this compound has an improved profile compared to endogenous neuroactive steroids, including enhanced oral bioavailability. This allows for effective systemic exposure following oral administration, a key advantage for the chronic treatment of epilepsy. Specific pharmacokinetic parameters such as Cmax, Tmax, half-life, and bioavailability have been determined in rodents, supporting its advancement into clinical development.

Development Workflow

The development of this compound followed a structured preclinical to clinical pipeline.

Caption: Preclinical development workflow for this compound.

Conclusion

This compound is a promising, next-generation, orally bioavailable neuroactive steroid with potent and broad-spectrum anticonvulsant activity in preclinical models of epilepsy. Its mechanism of action, involving positive allosteric modulation of both synaptic and extrasynaptic GABAA receptors, and potentially a novel metabotropic effect, differentiates it from existing antiepileptic drugs. The favorable pharmacokinetic profile and robust preclinical efficacy of this compound support its continued investigation as a potential new treatment option for patients with refractory seizure disorders.

References

- 1. Anticonvulsant profile of the neuroactive steroid, this compound, in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. deepdyve.com [deepdyve.com]

- 3. The synthetic neuroactive steroid this compound reduces status epilepticus and neuronal cell death in a rat model of soman intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for SGE-516 in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of SGE-516 in mouse models, including established dosages, detailed experimental protocols, and a summary of its mechanism of action.

Introduction

This compound is a synthetic neuroactive steroid that acts as a potent positive allosteric modulator of both synaptic and extrasynaptic γ-aminobutyric acid type A (GABA-A) receptors.[1][2][3][4] Unlike benzodiazepines, which primarily target synaptic GABA-A receptors, this compound's broader activity allows it to potentiate both phasic and tonic inhibition in the central nervous system.[5][6] This unique mechanism of action has led to its investigation as a potential therapeutic for various neurological disorders, particularly refractory epilepsies.[2][5][7] Preclinical studies in mouse models of Dravet syndrome and other seizure disorders have demonstrated its anticonvulsant efficacy.[2][7]

Mechanism of Action: Positive Allosteric Modulation of GABA-A Receptors

This compound enhances the function of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain. It binds to a site on the receptor distinct from the GABA binding site and allosterically increases the receptor's affinity for GABA. This potentiation of GABAergic signaling leads to an increased influx of chloride ions into the neuron, hyperpolarizing the cell and making it less likely to fire an action potential. This results in a reduction of neuronal excitability.

Caption: this compound Signaling Pathway

Quantitative Data Summary

The following table summarizes the reported dosages of this compound used in various in vivo mouse models.

| Mouse Model | Administration Route | Dosage | Vehicle | Key Findings |

| Dravet Syndrome (Scn1a+/-) | Intraperitoneal (IP) | 3 mg/kg | 2% 2-Hydroxypropyl-β-cyclodextrin (HPBCD) | Significantly protected against hyperthermia-induced seizures.[1][7] |

| Dravet Syndrome (Scn1a+/-) | Oral (in chow) | 40 mg/kg/day | Teklad 7912 chow base | Significantly improved survival.[7] |

| Dravet Syndrome (Scn1a+/-) | Oral (in chow) | 120 mg/kg/day | Teklad 7912 chow base | Completely prevented premature lethality and significantly reduced spontaneous seizure frequency.[7][8] |

| PTZ-induced seizures | - | - | - | Protected against acute seizures.[5] |

| 6Hz psychomotor seizures | - | - | - | Demonstrated anticonvulsant activity.[5] |

| Corneal kindling model | - | - | - | Showed anticonvulsant activity.[5] |

Experimental Protocols

Protocol 1: Acute Intraperitoneal (IP) Administration of this compound

This protocol is suitable for studies investigating the acute effects of this compound.

Materials:

-

This compound powder

-

2% (w/v) 2-Hydroxypropyl-β-cyclodextrin (HPBCD) in sterile, distilled water or saline

-

Sterile microcentrifuge tubes

-

Sonicator

-

Sterile syringes and needles (e.g., 27-30 gauge)

-

Analytical balance

-

Appropriate personal protective equipment (PPE)

Procedure:

-

Preparation of Vehicle: Prepare a sterile 2% HPBCD solution by dissolving HPBCD in distilled water or saline. Filter-sterilize the solution if necessary.

-

Drug Formulation:

-

Calculate the required amount of this compound based on the desired dose (e.g., 3 mg/kg) and the weight of the mice to be treated.

-

Weigh the this compound powder accurately and place it in a sterile microcentrifuge tube.

-

Add the appropriate volume of 2% HPBCD vehicle to achieve the final desired concentration.

-

Sonicate the mixture until the this compound is completely dissolved and the solution is clear.[9]

-

-

Animal Handling and Injection:

-

Weigh each mouse to determine the precise injection volume.

-

Gently restrain the mouse, exposing the abdomen.

-

Perform the intraperitoneal injection into the lower right quadrant of the abdomen to avoid injuring the cecum or bladder.

-

The injection volume should typically be between 100-200 µL for a standard adult mouse.

-

-

Post-injection Monitoring: Observe the animals for any adverse reactions and proceed with the planned experimental paradigm.

Protocol 2: Chronic Oral Administration of this compound in Chow

This protocol is designed for long-term studies requiring sustained drug exposure.

Materials:

-

This compound powder

-

Standard rodent chow base (e.g., Teklad 7912)

-

Custom diet formulation service or appropriate mixing equipment

-

Animal caging and husbandry supplies

Procedure:

-

Diet Formulation:

-

Determine the target daily dose (e.g., 40 or 120 mg/kg/day).

-

Calculate the amount of this compound to be incorporated into the chow based on the average daily food consumption of the mice.

-

Work with a commercial vendor or use appropriate laboratory equipment to homogenously mix the this compound powder into the chow base.

-

-

Acclimation and Administration:

-

Acclimate the mice to the powdered or pelleted chow base for a few days before introducing the medicated diet.

-

Provide the this compound-containing chow ad libitum, replacing it regularly to ensure freshness.

-

Ensure free access to water.

-

-

Monitoring:

-

Monitor food consumption and body weight regularly to ensure the animals are receiving the intended dose and to check for any adverse effects on appetite or general health.

-

Continue the administration for the duration of the study as required by the experimental design.

-

Experimental Workflow Diagram

Caption: In Vivo Experimental Workflow

References

- 1. Intraperitoneal Injection in an Adult Mouse [protocols.io]

- 2. The synthetic neuroactive steroid this compound reduces status epilepticus and neuronal cell death in a rat model of soman intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The synthetic neuroactive steroid this compound reduces seizure burden and improves survival in a Dravet syndrome mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticonvulsant profile of the neuroactive steroid, this compound, in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Intraperitoneal Injection of Neonatal Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. animalcare.ubc.ca [animalcare.ubc.ca]

- 9. deepdyve.com [deepdyve.com]

Protocol for the Dissolution and Use of SGE-516 in Cell Culture

For research, scientific, and drug development professionals.

This document provides detailed application notes and a protocol for the dissolution, storage, and use of SGE-516 in cell culture experiments. This compound is a neuroactive steroid and a potent positive allosteric modulator of both synaptic and extra-synaptic GABA-A receptors.

Introduction

This compound is a valuable tool for studying the modulation of GABAergic signaling in various in vitro models. Proper dissolution and handling are critical to ensure the compound's stability and activity in cell culture experiments. This protocol outlines the recommended procedures for preparing this compound stock solutions and their application in cell-based assays.

Materials and Reagents

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Sterile pipettes and tips

-

Cell culture medium appropriate for the cell line being used

-

Vortex mixer

-

Optional: 2-Hydroxypropyl-β-cyclodextrin (HPBCD)

Quantitative Data Summary

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

| Parameter | Value | Cell Line | Reference |

| EC₅₀ | 240 nM | CHO | [1] |

Note: The EC₅₀ value represents the concentration of a drug that gives a half-maximal response. This value can be used as a starting point for determining the optimal working concentration in your specific cell line and assay.

Experimental Protocols

Preparation of this compound Stock Solution

The recommended solvent for preparing a stock solution of this compound for cell culture applications is dimethyl sulfoxide (DMSO).

Procedure:

-

Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube. Perform this step in a chemical fume hood or a designated powder handling enclosure.

-

Solvent Addition: Add the appropriate volume of cell culture grade DMSO to the this compound powder to achieve the desired stock solution concentration (e.g., 10 mM).

-

Dissolution: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution, but avoid excessive heat.

-

Sterilization (Optional): If necessary, the DMSO stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with organic solvents.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Preparation of Working Solutions

Procedure:

-

Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

-

Dilution: Serially dilute the stock solution in pre-warmed cell culture medium to the desired final working concentration. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

-

Application: Add the final working solution to your cell cultures and proceed with your experimental protocol.

Important Considerations:

-

Solubility in Aqueous Solutions: For in vivo applications, this compound has been successfully solubilized in 2% 2-Hydroxypropyl-β-cyclodextrin (HPBCD). This may be an alternative for cell culture experiments if DMSO is not suitable for a particular cell line or assay, though the compatibility and potential effects of HPBCD on the cells should be evaluated.

-

Stability: The stability of this compound in cell culture medium at 37°C for extended periods has not been extensively reported. It is recommended to prepare fresh working solutions for each experiment. The stock solution in DMSO is expected to be stable for several months when stored properly at -20°C or -80°C.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its use in cell culture.

Caption: Signaling pathway of this compound as a positive allosteric modulator of the GABA-A receptor.

Caption: Experimental workflow for dissolving this compound and preparing working solutions for cell culture.

References

Application Notes and Protocols: SGE-516 in a Dravet Syndrome Mouse Model

These application notes provide a comprehensive overview of the use of SGE-516, a synthetic neuroactive steroid, in a preclinical Dravet syndrome mouse model. The protocols and data presented are intended for researchers, scientists, and drug development professionals investigating novel therapeutics for this severe form of epilepsy.

Introduction

Dravet syndrome is a rare, severe, and infant-onset epileptic encephalopathy, primarily caused by mutations in the SCN1A gene, which encodes the Nav1.1 sodium channel.[1] This leads to a range of debilitating symptoms, including multiple seizure types that are often resistant to conventional therapies.[2][3][4][5] Standard treatments, such as benzodiazepines, offer limited efficacy as they primarily modulate synaptic GABAA receptors.[2][3][4][5][6]

This compound is a potent positive allosteric modulator of both synaptic and extrasynaptic GABAA receptors, offering a broader mechanism of action compared to benzodiazepines.[2][3][4][5][6][7] Preclinical studies in the Scn1a+/- mouse model, which recapitulates key features of Dravet syndrome, have demonstrated the potential of this compound to reduce seizure burden and improve survival.[2][3][4][5][6]

Mechanism of Action

This compound enhances the activity of GABAA receptors, the primary inhibitory neurotransmitter receptors in the brain. By positively modulating both synaptic and extrasynaptic GABAA receptors, this compound increases the overall inhibitory tone in the central nervous system, thereby reducing neuronal hyperexcitability and seizure susceptibility.[2][3][4][5][6][7]

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies evaluating this compound in the Scn1a+/- Dravet syndrome mouse model.

Table 1: Effect of Chronic Oral this compound Administration on Survival

| Treatment Group | Dosage | Survival Rate (to P42) | Statistical Significance (vs. Control) |

| Untreated Control | - | 25% | - |

| This compound | 40 mg/kg/day | 71% | p < 0.002 |

| This compound | 120 mg/kg/day | 100% | p < 0.0001 |

Table 2: Effect of this compound on Spontaneous Seizures

| Treatment Group | Dosage | Average Daily Seizure Frequency | Percentage of Seizure-Free Mice | Statistical Significance (vs. Control) |

| Untreated Control | - | 2.56 ± 0.73 | - | - |

| This compound | 120 mg/kg/day | 0.35 ± 0.27 | Significantly Increased | p < 0.005 |

Experimental Protocols

Animal Model

-

Model: Scn1a+/- mice, which are heterozygous for a loss-of-function mutation in the Scn1a gene.[3][6]

-

Background Strain: It is important to note that the phenotype of Scn1a+/- mice can be influenced by the background strain.[1] The studies cited utilized a mixed background strain that exhibits spontaneous seizures and premature mortality.

-

Housing: Standard laboratory housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

Experimental Workflow

Caption: Experimental workflow for this compound evaluation.

Protocol 1: Chronic Oral Administration of this compound for Survival and Spontaneous Seizure Analysis

-

Animal Subjects: Scn1a+/- mice at postnatal day 18 (P18).[6]

-

Hyperthermia-Priming Seizure: On P18, induce a single, brief generalized tonic-clonic seizure (GTCS) with hyperthermia.[6] This can be achieved using a heat lamp to gradually increase the core body temperature of the mouse.[8]

-

Drug Formulation and Administration:

-

Spontaneous Seizure Monitoring:

-

Survival Assessment:

-

Monitor the survival of the mice daily until P42.[6]

-

Record the date of death for any mice that do not survive.

-

-

Data Analysis:

Protocol 2: Acute Administration of this compound for Protection Against Hyperthermia-Induced Seizures

-

Animal Subjects: Scn1a+/- mice.

-

Drug Administration:

-

Administer a single intraperitoneal (IP) injection of this compound at a dose of 3 mg/kg.[10]

-

-

Hyperthermia-Induced Seizure Threshold Testing:

-

Data Analysis:

-

Compare the seizure induction temperature between the this compound treated and vehicle control groups.

-

Analyze the cumulative seizure incidence curve.[6]

-

Conclusion

The synthetic neuroactive steroid this compound has demonstrated significant efficacy in a preclinical Dravet syndrome mouse model.[2][3][4][5][6] Chronic oral administration of this compound reduced spontaneous seizure frequency and dramatically improved survival.[2][3][4][5][6] These findings support the further investigation of neuroactive steroids with a broad GABAA receptor modulation profile as a potential therapeutic strategy for refractory epilepsies like Dravet syndrome.[2][3][4][5][6]

References

- 1. Frontiers | Preclinical Animal Models for Dravet Syndrome: Seizure Phenotypes, Comorbidities and Drug Screening [frontiersin.org]

- 2. The synthetic neuroactive steroid this compound reduces seizure burden and improves survival in a Dravet syndrome mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The synthetic neuroactive steroid this compound reduces seizure burden and improves survival in a Dravet syndrome mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] The synthetic neuroactive steroid this compound reduces seizure burden and improves survival in a Dravet syndrome mouse model | Semantic Scholar [semanticscholar.org]

- 5. deepdyve.com [deepdyve.com]

- 6. researchgate.net [researchgate.net]

- 7. Anticonvulsant profile of the neuroactive steroid, this compound, in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Acute effect of antiseizure drugs on background oscillations in Scn1aA1783V Dravet syndrome mouse model [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for SGE-516 in Electrophysiology Recording

For Researchers, Scientists, and Drug Development Professionals

Introduction

SGE-516 is a novel, synthetic neuroactive steroid that functions as a potent positive allosteric modulator of both synaptic and extrasynaptic γ-aminobutyric acid type A (GABAA) receptors.[1][2][3][4] This broad activity spectrum distinguishes it from traditional benzodiazepines, which primarily target synaptic GABAA receptors.[2][4] this compound has demonstrated significant anticonvulsant properties in various preclinical models of seizures and epilepsy.[2][4][5][6] These application notes provide detailed protocols for utilizing this compound in electrophysiological studies to investigate its effects on neuronal excitability.

Mechanism of Action

This compound enhances the function of GABAA receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. As a positive allosteric modulator, it binds to a site on the GABAA receptor distinct from the GABA binding site, increasing the receptor's sensitivity to GABA. This leads to an increased influx of chloride ions upon GABA binding, hyperpolarizing the neuron and making it less likely to fire an action potential.

Notably, this compound modulates both synaptic receptors, which are involved in phasic (rapid) inhibition, and extrasynaptic receptors, which mediate tonic (persistent) inhibition.[3][4][7] Furthermore, research suggests that this compound can induce a sustained enhancement of GABAergic tonic currents by promoting the trafficking and surface expression of extrasynaptic GABAA receptors containing the β3 subunit, a mechanism involving protein kinase C.[7]

Data Presentation

In Vivo Anticonvulsant Activity of this compound

| Animal Model | Seizure Type | Administration Route | Dose (mg/kg) | Outcome | Reference |

| Rat (Soman-induced) | Status Epilepticus | Intraperitoneal (IP) | 5.6 | Significantly reduced electrographic seizure activity | [1] |

| Rat (Soman-induced) | Status Epilepticus | Intraperitoneal (IP) | 7.5 | Significantly reduced electrographic seizure activity | [1] |

| Rat (Soman-induced) | Status Epilepticus | Intraperitoneal (IP) | 10 | Significantly reduced electrographic seizure activity and neuronal cell death | [1] |

| Mouse (PTZ-induced) | Chemo-convulsant | Not Specified | Not Specified | Protected against acute seizures | [2] |

| Mouse (6Hz) | Psychomotor | Not Specified | Not Specified | Protected against acute seizures | [2] |

| Mouse (Corneal Kindling) | Kindled Seizures | Not Specified | Not Specified | Demonstrated anticonvulsant activity | [2] |

| Mouse (Dravet Syndrome) | Hyperthermia-induced | Intraperitoneal (IP) | 3 | Protected against seizures | [5] |

| Mouse (Dravet Syndrome) | Spontaneous | Oral (in chow) | 40 mg/kg/day | Significantly improved survival | [5] |

| Mouse (Dravet Syndrome) | Spontaneous | Oral (in chow) | 120 mg/kg/day | Reduced spontaneous seizure frequency and completely prevented premature lethality | [5] |

Experimental Protocols

Protocol 1: In Vitro Electrophysiology - Whole-Cell Patch-Clamp Recording in Brain Slices

This protocol is adapted from standard brain slice electrophysiology procedures to assess the effect of this compound on neuronal activity.

1. Materials and Solutions:

-

This compound stock solution (dissolved in DMSO, then diluted in artificial cerebrospinal fluid)

-

Artificial Cerebrospinal Fluid (ACSF), slicing solution, and internal pipette solution

-

Vibratome

-

Patch-clamp rig (microscope, micromanipulators, amplifier, digitizer)

-

Recording electrodes (borosilicate glass)

2. Brain Slice Preparation:

-

Anesthetize a rodent (e.g., Sprague-Dawley rat) and perfuse transcardially with ice-cold, oxygenated slicing solution.

-

Rapidly dissect the brain and mount it on the vibratome stage.

-

Prepare 300-400 µm thick coronal or sagittal slices of the desired brain region (e.g., hippocampus, cortex).

-

Transfer slices to a holding chamber with oxygenated ACSF and allow them to recover for at least 1 hour at room temperature.

3. Recording Procedure:

-

Transfer a slice to the recording chamber on the microscope stage and perfuse with oxygenated ACSF at a constant rate.

-

Using a micromanipulator, approach a neuron in the region of interest with a glass recording electrode filled with internal solution.

-

Establish a gigaohm seal and obtain a whole-cell patch-clamp configuration.

-

Record baseline neuronal activity (e.g., spontaneous firing, postsynaptic currents) for a stable period.

-

Bath-apply this compound at the desired concentration by adding it to the perfusion ACSF.

-

Record the changes in neuronal firing rate, amplitude and frequency of synaptic currents, or epileptiform activity induced by a convulsant agent.

-

Perform a washout by perfusing with ACSF without this compound to observe recovery.

4. Data Analysis:

-

Analyze changes in action potential frequency, resting membrane potential, and characteristics of synaptic events before, during, and after this compound application.

Protocol 2: In Vivo Electrophysiology - EEG Recording in a Rodent Seizure Model

This protocol describes the use of this compound in an in vivo model of status epilepticus with EEG monitoring.[1]

1. Animal Preparation and EEG Implantation:

-

Anesthetize adult male Sprague-Dawley rats and surgically implant EEG electrodes over the cortex.

-

Allow animals to recover from surgery for at least one week.

2. Seizure Induction and Drug Administration:

-

Place the animal in a recording chamber and record baseline EEG data for approximately 30 minutes.

-

Induce status epilepticus (SE) using a chemical convulsant (e.g., soman (B1219632) or pilocarpine).

-

At a predetermined time after the onset of SE (e.g., 20 or 40 minutes), administer this compound via intraperitoneal (IP) injection at the desired dose (e.g., 5.6, 7.5, or 10 mg/kg).[1] A control group should receive a vehicle injection.

3. Data Acquisition and Analysis:

-

Continuously record EEG for several hours following drug administration.

-

Analyze the EEG recordings to quantify seizure activity, including the duration and frequency of electrographic seizures.

-

Compare the seizure burden in this compound-treated animals to the control group.

-

At the end of the experiment, tissue can be collected for histological analysis (e.g., FluoroJade B staining) to assess neuronal cell death.[1]

Conclusion

This compound is a valuable research tool for investigating the role of GABAergic modulation in neuronal function and pathological states like epilepsy. The protocols outlined above provide a framework for conducting both in vitro and in vivo electrophysiological experiments to characterize the effects of this potent neuroactive steroid. The ability of this compound to modulate both synaptic and extrasynaptic GABAA receptors makes it a compound of interest for developing novel therapies for refractory seizures and other neurological disorders characterized by neuronal hyperexcitability.

References

- 1. The synthetic neuroactive steroid this compound reduces status epilepticus and neuronal cell death in a rat model of soman intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticonvulsant profile of the neuroactive steroid, this compound, in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The synthetic neuroactive steroid this compound reduces seizure burden and improves survival in a Dravet syndrome mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. deepdyve.com [deepdyve.com]

- 7. Investor Relations – Supernus [supernus.com]

Preparation of SGE-516 for Intraperitoneal Injection: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of SGE-516, a potent neuroactive steroid and positive allosteric modulator of GABA-A receptors, for intraperitoneal (IP) injection in preclinical research models. The information is intended to guide researchers in achieving consistent and reliable dosing for in vivo studies.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for selecting an appropriate formulation strategy.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₃₅N₃O₂ | [1] |

| Molecular Weight | 385.54 g/mol | [1] |

| Appearance | White to off-white solid | Commercially available datasheets |

| Solubility | Poorly soluble in water | Inferred from formulation requirements |

| Storage | Store at -20°C for long-term | General recommendation for neurosteroids |

Recommended Vehicle for Intraperitoneal Injection

Based on published preclinical studies, the recommended vehicle for the intraperitoneal administration of this compound is a solution of 2% 2-Hydroxypropyl-β-cyclodextrin (HPBCD) in a sterile, aqueous buffer such as saline or water for injection[2]. Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility and suitability for injection.

Alternative vehicles that have been used for other neurosteroids, such as allopregnanolone, include a mixture of 20% w/v 2-hydroxypropyl-β-cyclodextrin in saline or a co-solvent system of ethanol (B145695) and saline[3][4]. However, for this compound, the 2% HPBCD formulation is the specifically documented method[2].

Experimental Protocols

Protocol 1: Preparation of this compound Solution using 2-Hydroxypropyl-β-cyclodextrin (HPBCD)

This protocol is adapted from a study that successfully administered this compound to mice via IP injection[2].

Materials:

-

This compound powder

-

2-Hydroxypropyl-β-cyclodextrin (HPBCD)

-

Sterile water for injection or sterile 0.9% saline

-

Sterile conical tubes (e.g., 15 mL or 50 mL)

-

Sonicator (bath or probe)

-

Sterile filters (0.22 µm)

-

Sterile syringes and needles

Procedure:

-

Prepare the Vehicle:

-

Weigh the required amount of HPBCD to make a 2% (w/v) solution. For example, to prepare 10 mL of vehicle, weigh 0.2 g of HPBCD.

-

Add the HPBCD to a sterile conical tube.

-

Add the desired volume of sterile water for injection or saline.

-

Vortex or sonicate briefly until the HPBCD is completely dissolved and the solution is clear.

-

-

Prepare the this compound Stock Solution:

-

Determine the desired final concentration of the this compound dosing solution. This will depend on the target dose (in mg/kg) and the injection volume (typically 5-10 mL/kg for mice).

-

Calculate the required amount of this compound powder.

-